molecular formula C17H18N4O2S B11245558 1,1'-[3-ethyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-ethyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11245558
M. Wt: 342.4 g/mol
InChI Key: NDZMTBKWRQUJMI-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-ETHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with acetyl, ethyl, and methylphenyl groups.

Preparation Methods

The synthesis of 1-[7-ACETYL-3-ETHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1-[7-ACETYL-3-ETHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-ETHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 1-[7-ACETYL-3-ETHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

1-[5-acetyl-3-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C17H18N4O2S/c1-5-14-18-19-17-21(14)20(12(4)23)15(16(24-17)11(3)22)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3

InChI Key

NDZMTBKWRQUJMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)C)C(=O)C

Origin of Product

United States

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